2,4-Dichlorobenzonitrile

Catalog No.
S704251
CAS No.
6574-98-7
M.F
C7H3Cl2N
M. Wt
172.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichlorobenzonitrile

CAS Number

6574-98-7

Product Name

2,4-Dichlorobenzonitrile

IUPAC Name

2,4-dichlorobenzonitrile

Molecular Formula

C7H3Cl2N

Molecular Weight

172.01 g/mol

InChI

InChI=1S/C7H3Cl2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H

InChI Key

GRUHREVRSOOQJG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C#N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C#N

2,4-Dichlorobenzonitrile is an organic compound with the chemical formula C₇H₃Cl₂N and a molecular weight of 172.01 g/mol. It is characterized by the presence of two chlorine atoms located at the 2 and 4 positions on a benzene ring, with a nitrile group (-C≡N) attached to the aromatic system. This compound appears as a colorless to pale yellow liquid and is known for its distinctive aromatic odor. It is soluble in organic solvents and has limited solubility in water .

Currently, there is no scientific research readily available on the specific mechanism of action of 2,4-Dichlorobenzonitrile in biological systems.

2,4-Dichlorobenzonitrile is considered a harmful substance.

  • Toxicity: It can be harmful if swallowed or absorbed through the skin and causes serious eye irritation [].
  • Safety precautions: Standard laboratory safety practices should be followed when handling this compound, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

Precursor for Agrochemicals, Pharmaceuticals, and Chemical Intermediates

,4-Dichlorobenzonitrile serves as a building block for the synthesis of a diverse range of molecules due to its reactive functionality. It plays a crucial role in the production of:

  • Agrochemicals: Herbicides, fungicides, and insecticides often utilize 2,4-Dichlorobenzonitrile as a starting material. For instance, it's involved in the synthesis of the herbicide metolachlor [].
  • Pharmaceuticals: Several pharmaceutical drugs, including the anti-inflammatory drug diclofenac, incorporate 2,4-Dichlorobenzonitrile in their synthesis process [].
  • Chemical Intermediates: This compound acts as a key intermediate in the production of various other chemicals used in various scientific research applications [].

Research on its own Properties and Potential Applications

While primarily used as a precursor, 2,4-Dichlorobenzonitrile itself is also a subject of scientific research due to its unique properties. Studies have explored:

  • Its potential as a building block for novel materials: Researchers have investigated the use of 2,4-Dichlorobenzonitrile in the synthesis of functional materials with potential applications in electronics and optoelectronics [].
  • Its environmental behavior and degradation: Understanding the environmental fate and degradation pathways of 2,4-Dichlorobenzonitrile is crucial for responsible use and potential environmental impact assessment [].
Typical of nitriles and aromatic compounds. Notably, it can undergo hydrolysis to form 2,4-dichlorobenzoic acid in the presence of strong acids or bases. Additionally, it can react with nucleophiles through mechanisms such as nucleophilic substitution and addition reactions. The compound has also been studied for its reactions with enolizable Schiff bases, yielding various heterocyclic compounds .

The biological activity of 2,4-dichlorobenzonitrile is significant in various contexts. It has been identified as a potential inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism . Furthermore, toxicity studies indicate that it is harmful if ingested or if it comes into contact with skin, leading to serious eye irritation and skin irritation . Its biological effects warrant caution during handling and application.

Several synthesis methods have been developed for 2,4-dichlorobenzonitrile:

  • Aldoxime Method: This method involves the reaction of 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride to form 2,4-dichlorobenzaldoxime, which is subsequently dehydrated using acetic anhydride to yield 2,4-dichlorobenzonitrile. This process typically occurs at elevated temperatures (110-120 °C) and yields a solid product .
  • Ammoxidation Method: Another approach involves the direct ammoxidation of 2,4-dichlorobenzyl chloride. This method has shown higher yields under optimized conditions compared to traditional methods .
  • Catalytic Methods: Various catalysts have been explored to enhance the efficiency of the synthesis process, particularly in fluidized bed reactors aimed at improving yield and reducing environmental impact .

2,4-Dichlorobenzonitrile finds applications across multiple fields:

  • Chemical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Pesticide Production: The compound is utilized in the formulation of certain pesticides due to its biological activity against pests.
  • Research

Interaction studies involving 2,4-dichlorobenzonitrile focus on its reactivity with biological systems and other chemical species. Research indicates that it can interact with nucleophiles through electrophilic aromatic substitution reactions. Additionally, its role as a cytochrome P450 inhibitor suggests potential interactions with various drugs metabolized by this enzyme system .

Several compounds share structural similarities with 2,4-dichlorobenzonitrile. A comparison highlights their unique features:

Compound NameCAS NumberStructural FeaturesUnique Characteristics
3-Chlorobenzonitrile626-12-0One chlorine atom on benzeneLess toxic than 2,4-dichlorobenzonitrile
2-Chlorobenzonitrile873-84-9One chlorine atom on benzeneMore polar due to single chlorine
Benzonitrile100-47-0No chlorine substituentsLacks halogen reactivity
4-Chlorobenzonitrile104-87-0One chlorine atom on benzeneSimilar reactivity but different position
3,5-Dichlorobenzonitrile6575-00-4Two chlorine atoms at different positionsEnhanced biological activity

These compounds exhibit varying degrees of toxicity and reactivity based on their structural differences from 2,4-dichlorobenzonitrile. The presence and position of chlorine atoms significantly influence their chemical behavior and biological effects.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (13.04%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (13.04%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (10.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6574-98-7

Wikipedia

2,4-dichlorobenzonitrile

Dates

Last modified: 08-15-2023

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